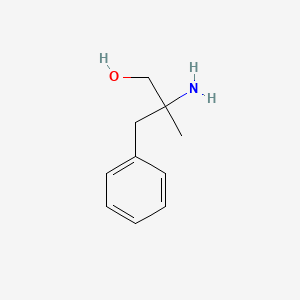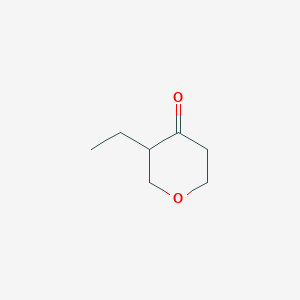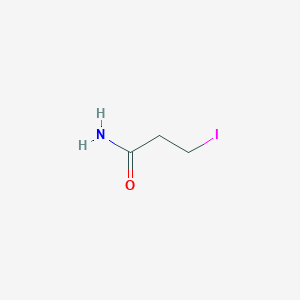![molecular formula C12H12N4 B3188436 3-[(3-Aminophenyl)diazenyl]aniline CAS No. 21371-44-8](/img/structure/B3188436.png)
3-[(3-Aminophenyl)diazenyl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(3-Aminophenyl)diazenyl]aniline, also known as 4,4’-Diaminoazobenzene, is an aromatic azo compound. It is characterized by the presence of two amino groups attached to benzene rings, which are linked by an azo group (-N=N-). This compound is known for its vibrant color and is commonly used in dyeing processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-[(3-Aminophenyl)diazenyl]aniline can be synthesized through the diazotization of 3-nitroaniline followed by reduction. The process involves the following steps:
Diazotization: 3-nitroaniline is treated with sodium nitrite (NaNO2) in the presence of hydrochloric acid (HCl) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with aniline in an alkaline medium to form the azo compound.
Reduction: The nitro group is reduced to an amino group using a reducing agent such as iron powder and hydrochloric acid.
Industrial Production Methods
In industrial settings, the synthesis of this compound is typically carried out in large reactors with precise control over temperature and pH to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
3-[(3-Aminophenyl)diazenyl]aniline undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitro groups using strong oxidizing agents.
Reduction: The azo group can be reduced to hydrazo (-NH-NH-) or amine groups using reducing agents.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or nitric acid (HNO3) can be used as oxidizing agents.
Reduction: Iron powder and hydrochloric acid, or sodium dithionite (Na2S2O4), are commonly used reducing agents.
Substitution: Sulfuric acid (H2SO4) for sulfonation, nitric acid (HNO3) for nitration, and halogens (Cl2, Br2) for halogenation.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of hydrazo or amine derivatives.
Substitution: Formation of substituted aromatic compounds with functional groups like nitro, sulfonic acid, or halogens.
Scientific Research Applications
3-[(3-Aminophenyl)diazenyl]aniline has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various azo dyes and pigments.
Biology: Employed in staining techniques for microscopy and as a marker in biological assays.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of polymers, resins, and as a cross-linking agent in epoxy resins.
Mechanism of Action
The mechanism of action of 3-[(3-Aminophenyl)diazenyl]aniline involves its interaction with molecular targets through its azo and amino groups. The compound can form hydrogen bonds and undergo π-π interactions with aromatic residues in proteins, affecting their function. The azo group can also undergo redox reactions, influencing cellular redox states and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4,4’-Diaminoazobenzene: Similar structure but with amino groups in the para position.
3,3’-Diaminoazobenzene: Similar structure but with amino groups in the meta position.
4-Aminoazobenzene: Contains only one amino group.
Uniqueness
3-[(3-Aminophenyl)diazenyl]aniline is unique due to the specific positioning of its amino groups, which influences its reactivity and interaction with other molecules. This positioning allows for distinct applications in dye synthesis and biological assays compared to its analogs.
Properties
CAS No. |
21371-44-8 |
|---|---|
Molecular Formula |
C12H12N4 |
Molecular Weight |
212.25 g/mol |
IUPAC Name |
3-[(3-aminophenyl)diazenyl]aniline |
InChI |
InChI=1S/C12H12N4/c13-9-3-1-5-11(7-9)15-16-12-6-2-4-10(14)8-12/h1-8H,13-14H2 |
InChI Key |
WNXAHYZTHTXSLW-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)N=NC2=CC=CC(=C2)N)N |
Canonical SMILES |
C1=CC(=CC(=C1)N=NC2=CC=CC(=C2)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


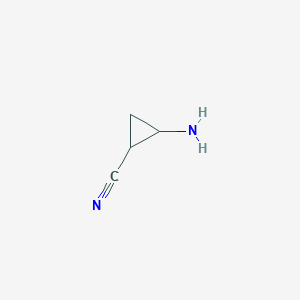
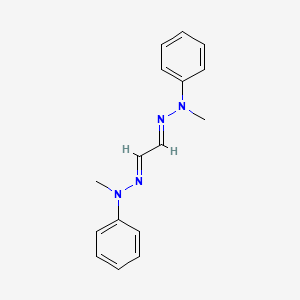
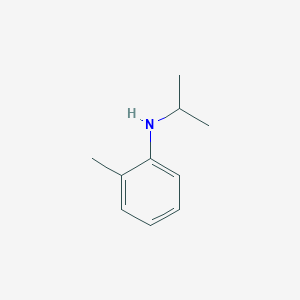
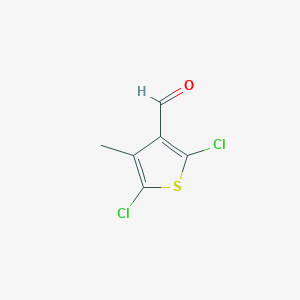
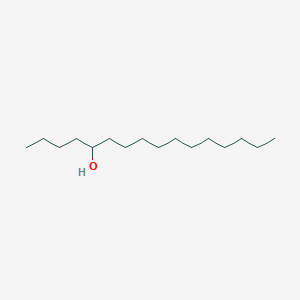
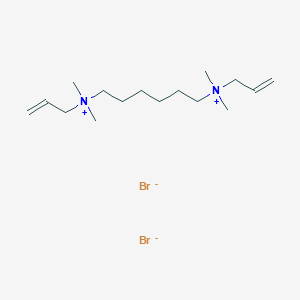

![Spiro[5.5]undecan-3-amine hydrochloride](/img/structure/B3188412.png)



